2-Oxopiperidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

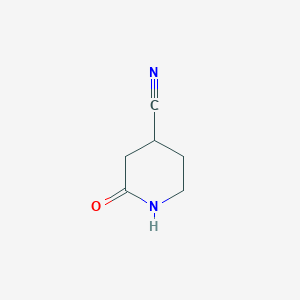

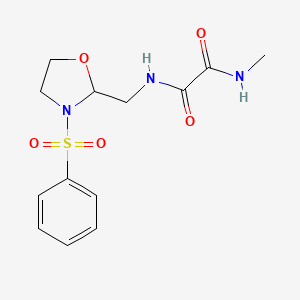

2-Oxopiperidine-4-carbonitrile, also known as 4-Cyano-2-oxo-1-piperidine or 4-Cyano-2-oxopiperidine , is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol.

Molecular Structure Analysis

The molecular structure of 2-Oxopiperidine-4-carbonitrile is represented by the formula C6H8N2O . The molecule has a molecular weight of 124.14 .Physical And Chemical Properties Analysis

2-Oxopiperidine-4-carbonitrile is a white to light yellow crystalline powder. It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .Applications De Recherche Scientifique

Serotonin Receptor Antagonists : A study by Mahesh, Perumal, & Pandi (2004) describes the synthesis of a new class of serotonin 5-HT3 receptor antagonists using 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This compound showed significant 5-HT3 receptor antagonism in Guinea pig ileum.

Spectroscopic Analysis and Optical Properties : Jukić et al. (2010) conducted a study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a similar compound, for its structural features using X-ray analysis, IR, NMR, and UV-Vis spectroscopy.

Photovoltaic Properties : A 2016 study by Zeyada, El-Nahass, & El-Shabaan highlights the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which were synthesized using a similar carbonitrile compound. These materials demonstrated potential for use in organic-inorganic photodiode fabrication.

Potassium Channel Activators : Bergmann, Eiermann, & Gericke's (1990) research involves the synthesis of potassium channel activators using related carbonitrile compounds, indicating potential therapeutic applications.

Synthesis of Dyes and NLO Properties : In 2016, Wazzan, Al-Qurashi, & Faidallah conducted a study on the synthesis of dyes from similar carbonitrile compounds, exploring their structural parameters and Non-Linear Optical (NLO) properties.

Stable Free Radicals : A 1969 study by Murayama, Morimura, & Yoshioka investigated the reactivity of stable nitroxide radicals derived from compounds including 2,2,6,6-tetramethyl-4-oxopiperidine, highlighting its potential in studying free radical reactions.

Inhibitors of Xanthine Oxidoreductase : Matsumoto, Okamoto, Ashizawa, & Nishino (2011) researched 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile as an inhibitor of xanthine oxidoreductase, a potential treatment for hyperuricemia.

Synthesis of Pyrimidine Derivatives : Ghorad et al. (2017) studied β-cyclodextrin as a catalyst for the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential in antibacterial activity.

Anticancer Evaluation : A 2019 study by Ahagh et al. synthesized and evaluated benzochromene derivatives for their anti-proliferative properties against colorectal cancer cells.

Corrosion Inhibitors : Dandia, Gupta, Singh, & Quraishi's 2013 research investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel.

Orientations Futures

Piperidines, including 2-Oxopiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Oxopiperidine-4-carbonitrile, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-oxopiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBMZPNEXFQYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopiperidine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

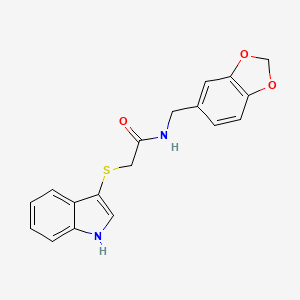

![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)

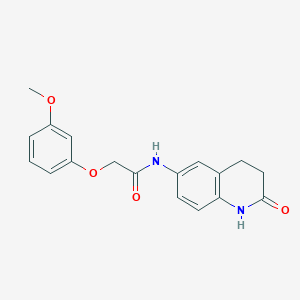

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)

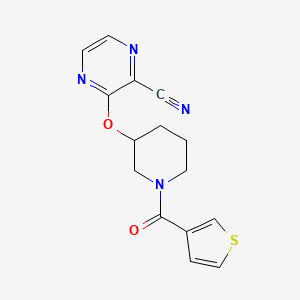

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

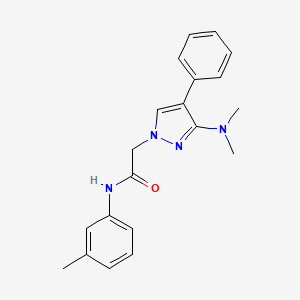

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)